N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide
Description
N-(4-{[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted with a 3,4-dimethoxyphenyl group at the 3-position. An acetyl linker bridges this pyridazinone moiety to a para-substituted phenyl ring bearing an acetamide group.
Properties
Molecular Formula |
C22H21N3O5 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[4-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21N3O5/c1-14(26)23-17-7-4-15(5-8-17)19(27)13-25-22(28)11-9-18(24-25)16-6-10-20(29-2)21(12-16)30-3/h4-12H,13H2,1-3H3,(H,23,26) |
InChI Key |
ZJZUCWLFRSDAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyridazinone core with a dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide has been investigated for its role as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which play crucial roles in various physiological processes. Inhibition of PDEs can lead to increased levels of cyclic adenosine monophosphate (cAMP), which has been associated with anti-inflammatory effects and improved neuronal health.
Table 1: PDE Inhibition and Therapeutic Implications
| PDE Type | Role in Disease | Therapeutic Potential |
|---|---|---|
| PDE4 | Involved in inflammation and immune responses | Treatment of asthma, COPD, and other inflammatory diseases |
| PDE5 | Regulates blood flow and smooth muscle relaxation | Treatment of erectile dysfunction and pulmonary hypertension |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function. By acting as an antagonist at these receptors, the compound may help prevent excitotoxicity, a process that can lead to neuronal damage in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study: Neuroprotection in Alzheimer's Disease Models
In experimental models of Alzheimer's disease, compounds similar to this compound have demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function. These findings suggest that the compound could be a candidate for further development in treating neurodegenerative diseases.
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. In preclinical studies, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers commonly associated with inflammation.
Table 2: Inflammatory Markers Affected by the Compound
| Cytokine | Role in Inflammation | Effect of Compound |
|---|---|---|
| TNF-α | Promotes inflammation | Decreased production |
| IL-6 | Mediates immune responses | Reduced levels |
Mechanism of Action
The mechanism of action of N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide involves its interaction with specific molecular targets. The pyridazinone core can inhibit certain enzymes or receptors, leading to various biological effects. The dimethoxyphenyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis methods, yields, and notable properties:
Key Structural and Functional Insights:
Pyridazinone Core Modifications: Electron-Withdrawing Groups (EWGs): Chloro substituents (e.g., 4,5-dichloro in ) may enhance electrophilicity, favoring interactions with nucleophilic enzyme residues.
Hybrid Structures: Antipyrine-linked derivatives () integrate anti-inflammatory moieties, suggesting dual pharmacological roles.
Synthesis Efficiency :
- High yields (79%) are achieved via acid chloride coupling (), while acetyl chloride reactions () show lower efficiency (10–46%). The target compound’s synthesis likely follows similar coupling strategies.
Application Diversity :
- While most analogs target enzymes (), the 3,4-dimethoxyphenyl acryloyl derivative () demonstrates corrosion inhibition, highlighting substituent-dependent versatility.
Biological Activity
N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide, a pyridazinone derivative, has garnered attention for its potential biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O5, with a molecular weight of 407.42 g/mol. Its structure includes:
- Pyridazinone Core : Central to its biological activity.
- Dimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.
- Acetamide Moiety : Contributes to the compound's reactivity and binding properties.
The presence of these functional groups suggests a multifaceted interaction profile with biological targets, particularly enzymes involved in cyclic nucleotide metabolism.
This compound primarily functions as a selective inhibitor of PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various signaling pathways. Elevated cAMP levels can modulate inflammatory responses and promote vasodilation, making this compound a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Therapeutic Applications
The therapeutic potential of this compound includes:
- Anti-inflammatory Agents : Due to its PDE4 inhibitory activity, it can be used in managing inflammatory conditions.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties against various bacterial strains .
Case Studies and Research Findings
- Inhibition Studies : Molecular docking studies have demonstrated that this compound binds effectively to PDE4 active sites, suggesting a strong inhibitory effect .
-
Antimicrobial Testing : In vitro studies have reported moderate to significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .
Compound Antibacterial Activity (mm) Antifungal Activity (mm) This compound 15 (E. coli), 18 (S. aureus) 14 (C. albicans) Reference Drug (Amphotericin B) - 18
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
